molecular formula C12H10FN B1304069 3'-Fluorobiphenyl-3-ylamine CAS No. 400751-05-5

3'-Fluorobiphenyl-3-ylamine

Cat. No.: B1304069
CAS No.: 400751-05-5
M. Wt: 187.21 g/mol
InChI Key: CGGCBTFQZVWVJR-UHFFFAOYSA-N
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Description

3’-Fluorobiphenyl-3-ylamine is a chemical compound that belongs to the class of arylamines.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Fluorobiphenyl-3-ylamine can be synthesized using various methods. One common synthetic route involves the Suzuki-Miyaura coupling reaction. This method typically uses 3-Fluorophenylboronic acid and 3-Bromoaniline as starting materials. The reaction is catalyzed by bis-triphenylphosphine-palladium(II) chloride and requires sodium carbonate in a mixture of ethanol, water, and toluene under an inert atmosphere with reflux conditions .

Industrial Production Methods: Industrial production methods for 3’-Fluorobiphenyl-3-ylamine are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3’-Fluorobiphenyl-3-ylamine undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

3’-Fluorobiphenyl-3-ylamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug discovery.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism by which 3’-Fluorobiphenyl-3-ylamine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3’-Fluorobiphenyl-4-ylamine
  • 4-Amino-4’-fluorobiphenyl
  • 3-Fluorobiphenyl-3-ylamine hydrochloride

Comparison: Compared to similar compounds, 3’-Fluorobiphenyl-3-ylamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(3-fluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGCBTFQZVWVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382209
Record name 3'-Fluorobiphenyl-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400751-05-5
Record name 3'-Fluorobiphenyl-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10% Palladium on carbon (0.095 g) was added to a solution of 3′-fluoro-3-nitrobiphenyl (L) (0.63 g, 2.88 mmol) in EtOH (20.0 mL). The flask was evacuated and replaced with a hydrogen atmosphere. The solution was stirred at room temperature for 5 h under hydrogen. The catalyst was filtered through a pad of Celite, and the solvent was removed under reduced pressure. The residue was purified by flash chromatography using a 40 g Thomson normal phase silica gel cartridge (100% hexanes→15:85 EtOAc:hexanes) to afford 3′-fluorobiphenyl-3-amine (LI) (0.34 g, 1.81 mmol, 63% yield) as a light yellow oil. 1H NMR (DMSO-d6) δ ppm 7.47-7.44 (m, 1H), 7.40-7.39 (m, 1H), 7.36-7.33 (m, 1H), 7.15-7.14 (m, 1H), 7.10 (t, J=7.7 Hz, 1H), 6.85-6.84 (m, 1H), 6.80-6.79 (m, 1H), 6.60-6.58 (m, 1H), 5.18 (s, 2H); ESIMS found for C12H10FN m/z 188 (M+H).
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0.095 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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